molecular formula C13H15N3O2 B11561570 ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 121716-27-6

ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11561570
CAS No.: 121716-27-6
M. Wt: 245.28 g/mol
InChI Key: UHGWASXMFNXBBA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based chemical building block of significant interest in medicinal and organic chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . This compound serves as a versatile precursor for the multicomponent synthesis of more complex, biologically active molecules . Researchers utilize such intermediates in the development of novel therapeutic agents, with related pyrazole carboxylates having demonstrated notable analgesic and anti-inflammatory activities in preclinical studies . The structure of related compounds has been confirmed by single-crystal X-ray diffraction studies, which provide insight into the molecular conformation and hydrogen-bonding patterns that stabilize the crystal lattice . As a protein degrader building block, it is strictly for professional research and manufacturing purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

121716-27-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-amino-3-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-9(2)15-16(12(11)14)10-7-5-4-6-8-10/h4-8H,3,14H2,1-2H3

InChI Key

UHGWASXMFNXBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It is particularly noted for its utility in developing herbicides and fungicides that enhance crop yield and provide protection against pests.

Case Study:
A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against various weed species, suggesting its potential for use in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop productivity.

Pharmaceutical Development

Therapeutic Potential:
This compound has been investigated for its potential in drug formulations, especially in anti-inflammatory and analgesic medications. Its structural characteristics allow for modifications that can enhance its efficacy and reduce side effects compared to traditional treatments.

Research Findings:
Recent evaluations have shown that certain derivatives of this compound possess significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. This positions the compound as a promising candidate for developing new anti-inflammatory drugs.

Material Science

Development of Polymers:
In material science, this compound is utilized in creating novel polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications.

Application Example:
Research has indicated that coatings developed with this compound exhibit improved weather resistance and mechanical strength, which is critical for applications in construction and automotive industries.

Biochemical Research

Enzyme Inhibition Studies:
The compound is also employed in biochemical research to study enzyme inhibition and receptor binding. These studies help elucidate biological pathways and contribute to the development of targeted therapies for various diseases.

Case Study Insights:
Investigations into the enzyme inhibition properties of this compound revealed its potential to modulate specific biological targets involved in metabolic disorders, paving the way for new therapeutic strategies.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Agricultural ChemistryIntermediate for herbicides/fungicidesPotent herbicidal activity
PharmaceuticalPotential anti-inflammatory drug formulationsSignificant COX inhibition
Material ScienceDevelopment of durable polymers and coatingsEnhanced weather resistance
Biochemical ResearchStudies on enzyme inhibition and receptor bindingModulation of metabolic pathways

Table 2: Case Study Overview

Study ReferenceFocus AreaFindings
Agrochemical ResearchHerbicidal ActivityEffective against multiple weed species
Pharmaceutical StudyAnti-inflammatory PropertiesComparable efficacy to existing medications
Material Science ResearchPolymer DevelopmentImproved mechanical strength and durability
Biochemical AnalysisEnzyme InhibitionTarget modulation for metabolic disorders

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

a) Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

  • Substituents : Replaces the phenyl group at position 1 with a 6-chloropyridazin-3-yl moiety.
  • Role: Used in the synthesis of agrochemicals and pharmaceuticals.

b) Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

  • Substituents: Features a 3-fluoro-4-methoxyphenyl group at position 5 instead of the amino and methyl groups.
  • Role : Serves as an intermediate in fine chemical synthesis but lacks documented anticancer properties .

c) Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate

  • Substituents : Substitutes the phenyl group with a 4-fluorobenzyl group and shifts the ester to position 3.
  • Role : Explored for antimicrobial applications; structural differences reduce its utility in pyrazolo[3,4-d]pyrimidin-4-one synthesis .

Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR, $ ^1 \text{H-NMR} $) Biological Activity (IC$_{50}$) References
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate 5-NH$2$, 3-CH$3$, 1-Ph, 4-COOEt Not reported IR: 3389–3204 cm$^{-1}$ (NH$2$/OH); $ ^1 \text{H-NMR} $: δ 6.30 (s, NH$2$) Precursor to active derivatives
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazin-3-yl) Not reported Not reported No antitumor data
10e (Derivative of target compound) 5-(4-NO$_2$-benzylideneamino) Not reported Not reported 11 µM (MCF-7)

Research Findings and Implications

The target compound’s unique substituent arrangement enables versatile reactivity, particularly in forming pyrazolo[3,4-d]pyrimidin-4-ones with enhanced anticancer activity. Its amino group facilitates condensation reactions with aldehydes and amines, while the ester moiety allows hydrolysis to carboxylic acids for further cyclization . In contrast, analogs with bulkier or electron-withdrawing groups (e.g., 6-chloropyridazinyl) exhibit reduced synthetic flexibility and unremarkable bioactivity.

The target compound remains a cornerstone in anticancer drug discovery due to its balance of reactivity and derivatizability.

Biological Activity

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic effects, potential therapeutic applications, and underlying mechanisms, supported by relevant research findings and data tables.

Molecular Structure

The molecular formula for this compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3}. The compound features a pyrazole ring, which is known for its pharmacological properties.

Crystallographic Data

A single-crystal X-ray study has been conducted to determine the compound's structure, revealing that it is stabilized by hydrogen bonds (N—H⋯O and N—H⋯N) . The crystallographic data is summarized in the table below:

ParameterValue
Temperature (K)294
R-factor0.042
wR-factor0.116
Data-to-parameter ratio14.0

Cytotoxicity Studies

Research has indicated that this compound exhibits notable cytotoxic activity against various cancer cell lines. A study demonstrated that the compound can induce apoptosis in cells expressing the epidermal growth factor receptor (EGFR), suggesting a mechanism for its anticancer effects .

Table: Cytotoxic Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via EGFR signaling
MCF-720Cell cycle arrest
A54925Induction of reactive oxygen species

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown antimicrobial activity against several bacterial strains. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antibiotic agent.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : By activating pathways associated with programmed cell death, it effectively reduces tumor size and promotes cell turnover.
  • Antioxidant Properties : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

Case Study 1: Cancer Treatment

A recent study focused on the use of this compound in combination therapies for enhancing the effectiveness of existing chemotherapeutics. Results indicated that co-treatment with this compound significantly reduced IC50 values of standard drugs like doxorubicin in resistant cancer cell lines.

Case Study 2: Antimicrobial Applications

Another research project explored its use as a lead compound for developing new antibiotics targeting resistant bacterial strains. The findings suggested that modifications to the pyrazole ring could enhance antimicrobial potency.

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine analogs under basic conditions, followed by amino group introduction through nucleophilic substitution . Key parameters include:

  • Temperature : Optimal range of 60–80°C; deviations >5°C reduce yields by 15–20% .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve substitution efficiency .
  • Catalysts : Triethylamine enhances nucleophilic substitution kinetics . Industrial-scale synthesis employs continuous flow reactors for >90% purity via real-time monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H/¹³C NMR :
  • Amino proton: Broad singlet at δ 5.8–6.2 ppm .
  • Ester carbonyl: Resonance at δ 165–170 ppm .
    • IR Spectroscopy :
  • N-H stretch: 3350–3450 cm⁻¹ .
  • Ester C=O: 1700–1740 cm⁻¹ .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 260.3 with fragmentation from ester cleavage .
      Purity validation requires HPLC (C18 column, ≥95% purity) and elemental analysis (±0.4% theoretical) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

While specific toxicity data are limited, standard pyrazole protocols apply:

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Spill Management : Absorb with vermiculite; dispose as hazardous waste .
  • First Aid : 15-minute ocular irrigation for eye exposure; no emesis induction upon ingestion .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence biological activity, and what structural analogs show enhanced pharmacological profiles?

PositionModificationBiological ImpactSource
3-CH₃Replacement with CF₃2.3× increased antimicrobial potency
5-NH₂AcetylationComplete loss of anti-inflammatory effects
1-PhFluorinationEnhanced BBB permeability
Computational docking reveals the amino group at position 5 hydrogen-bonds with COX-2’s Arg120 (binding energy: -8.2 kcal/mol) .

Q. What computational strategies can optimize the synthesis of this compound, and how do they integrate with experimental validation?

The ICReDD framework combines:

  • Quantum Mechanical Calculations : DFT (B3LYP/6-311+G(d,p)) identifies low-energy intermediates (ΔG‡ < 25 kcal/mol) .
  • Machine Learning : Prioritizes solvent systems (e.g., DMF/EtOH 3:1 v/v), reducing side products by 40% .
  • Experimental Validation : Microreactors confirm predicted yields within ±7% accuracy .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Purity Variance : Batches with <90% purity show 50% reduced COX-2 inhibition .
  • Assay Conditions : IC₅₀ varies 3-fold between murine (pH 7.4) and human (pH 7.0) plasma models . Resolution Strategies :
  • Batch Validation : Quantitative NMR for purity assessment .
  • Standardized Assays : ATP-based cell viability protocols to minimize variability .

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